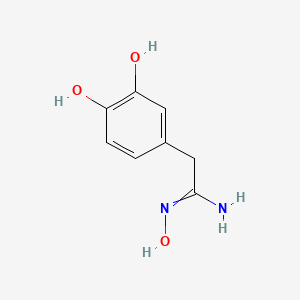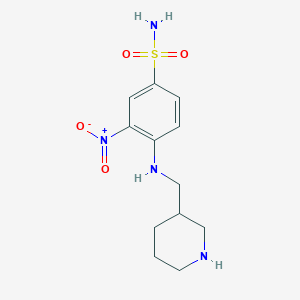
3-Nitro-4-(piperidin-3-ylmethylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(piperidin-3-ylmethylamino)benzenesulfonamide is a complex organic compound that features a nitro group, a piperidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(piperidin-3-ylmethylamino)benzenesulfonamide typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonamide with piperidin-3-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by solvent removal and purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(piperidin-3-ylmethylamino)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The piperidine ring can be oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: 3-Amino-4-(piperidin-3-ylmethylamino)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperidine ring.
Scientific Research Applications
3-Nitro-4-(piperidin-3-ylmethylamino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase IX.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide: Another benzenesulfonamide derivative with similar enzyme inhibitory properties.
Triazole-benzenesulfonamide hybrids: Compounds that combine triazole and benzenesulfonamide moieties, showing a wide range of biological activities.
Uniqueness
3-Nitro-4-(piperidin-3-ylmethylamino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring and nitro group make it a versatile intermediate for further chemical modifications, enhancing its potential in drug development.
Properties
Molecular Formula |
C12H18N4O4S |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
3-nitro-4-(piperidin-3-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C12H18N4O4S/c13-21(19,20)10-3-4-11(12(6-10)16(17)18)15-8-9-2-1-5-14-7-9/h3-4,6,9,14-15H,1-2,5,7-8H2,(H2,13,19,20) |
InChI Key |
KMLABAPVDNCEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)

![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
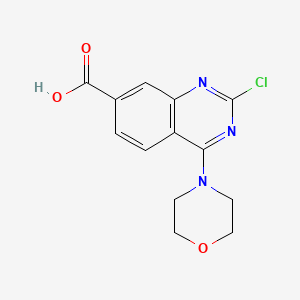

![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)

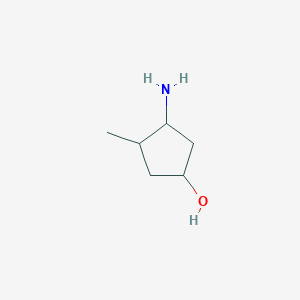
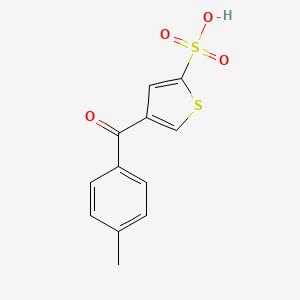

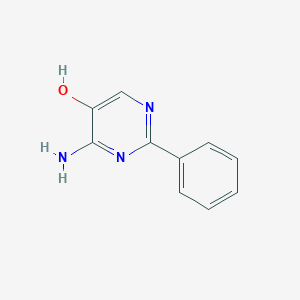
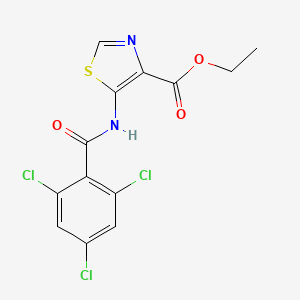
![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
